2-Fluoro-5-methoxy-3-(trifluoromethyl)benzonitrile
Overview
Description
2-Fluoro-5-methoxy-3-(trifluoromethyl)benzonitrile is an organic compound characterized by the presence of fluorine, methoxy, and trifluoromethyl groups attached to a benzonitrile core
Mechanism of Action
Target of Action
Compounds with similar structures have been used in the synthesis ofcholesteryl ester transfer protein (CETP) inhibitors . CETP plays a crucial role in the transport of cholesteryl esters and triglycerides between lipoproteins .
Mode of Action
It’s worth noting that the trifluoromethyl group is a common feature in many fda-approved drugs . This group can significantly impact the chemical reactivity, physico-chemical behavior, and biological activity of the compound .
Biochemical Pathways
If the compound acts as a cetp inhibitor, it would affect thelipid metabolism pathway . By inhibiting CETP, the compound could potentially reduce the transfer of cholesterol from high-density lipoproteins (HDL) to low-density and very-low-density lipoproteins (LDL and VLDL), thereby increasing HDL levels and decreasing LDL levels .
Pharmacokinetics
The presence of the trifluoromethyl group can influence these properties . For instance, the trifluoromethyl group can enhance the lipophilicity of the compound, which can potentially improve its bioavailability .
Result of Action
If the compound acts as a cetp inhibitor, it could potentially lead to an increase in hdl cholesterol levels and a decrease in ldl cholesterol levels . This could have beneficial effects in the treatment of conditions like high cholesterol .
Biochemical Analysis
Biochemical Properties
2-Fluoro-5-methoxy-3-(trifluoromethyl)benzonitrile plays a role in biochemical reactions by interacting with specific enzymes and proteins. It has been used as a reagent in the synthesis of cholesteryl ester transfer protein inhibitors, which are involved in the treatment of high cholesterol The compound’s interactions with cholesteryl ester transfer protein suggest that it may influence lipid metabolism and transport
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its role in inhibiting cholesteryl ester transfer protein can lead to changes in lipid metabolism, which in turn can impact cell membrane composition and function . Additionally, the presence of fluorine and trifluoromethyl groups in the compound may enhance its ability to interact with cellular proteins and enzymes, potentially leading to alterations in cellular signaling and metabolic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s structure allows it to interact with the active sites of enzymes, potentially inhibiting or activating their functions. For instance, its interaction with cholesteryl ester transfer protein involves binding to the enzyme’s active site, thereby inhibiting its activity and reducing the transfer of cholesteryl esters between lipoproteins This inhibition can lead to changes in lipid levels and distribution within the body
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to the compound in in vitro or in vivo studies may lead to cumulative effects on cellular processes, including alterations in lipid metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the inhibition of cholesteryl ester transfer protein and subsequent reduction in cholesterol levels . At higher doses, the compound may exhibit toxic or adverse effects, including potential damage to cellular structures and disruption of metabolic pathways. Threshold effects may be observed, where a specific dosage level is required to achieve the desired biochemical effects without causing toxicity.
Metabolic Pathways
This compound is involved in metabolic pathways related to lipid metabolism and transport. The compound interacts with enzymes such as cholesteryl ester transfer protein, influencing the transfer of cholesteryl esters between lipoproteins . Additionally, the compound may affect other metabolic pathways by interacting with enzymes involved in lipid synthesis and degradation. The presence of fluorine and trifluoromethyl groups in the compound may enhance its stability and reactivity within these pathways.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s lipophilic nature allows it to readily cross cell membranes and accumulate in lipid-rich compartments . Transporters involved in lipid metabolism may facilitate the movement of the compound within cells, while binding proteins may influence its localization and accumulation in specific tissues.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its interaction with cholesteryl ester transfer protein suggests that it may localize to lipid droplets or other lipid-rich organelles . The compound’s localization within these compartments can influence its ability to interact with enzymes and other biomolecules, thereby affecting its overall biochemical activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the trifluoromethylation of a suitable precursor using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like cesium carbonate (Cs2CO3) under an inert atmosphere . The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-methoxy-3-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The fluorine and methoxy groups can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different functionalized derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield methoxy-substituted derivatives, while oxidation can produce carboxylic acids or ketones .
Scientific Research Applications
2-Fluoro-5-methoxy-3-(trifluoromethyl)benzonitrile has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-5-(trifluoromethyl)benzonitrile: This compound shares a similar structure but lacks the methoxy group, which can influence its reactivity and applications.
2-Methoxy-5-(trifluoromethyl)aniline: This compound has a similar trifluoromethyl and methoxy substitution pattern but differs in the presence of an amino group instead of a nitrile.
Uniqueness
2-Fluoro-5-methoxy-3-(trifluoromethyl)benzonitrile is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both fluorine and trifluoromethyl groups enhances its stability and lipophilicity, making it a valuable intermediate in various chemical syntheses .
Properties
IUPAC Name |
2-fluoro-5-methoxy-3-(trifluoromethyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F4NO/c1-15-6-2-5(4-14)8(10)7(3-6)9(11,12)13/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBCGJZRRXIWVLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)C(F)(F)F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F4NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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